molecular formula C20H21N7O4 B10933241 ethyl 2-[4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]propanoate

ethyl 2-[4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]propanoate

Cat. No.: B10933241
M. Wt: 423.4 g/mol
InChI Key: JLZHQORYZPLJMU-UHFFFAOYSA-N
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Description

ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE is a complex organic compound that features a combination of pyrazole, isoxazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE typically involves multi-step organic reactions. One common approach is the palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The reaction conditions often involve heating the mixture at elevated temperatures for several days, followed by purification steps such as filtration and drying .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE lies in its combination of these three heterocyclic moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N7O4

Molecular Weight

423.4 g/mol

IUPAC Name

ethyl 2-[4-[[3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]pyrazol-1-yl]propanoate

InChI

InChI=1S/C20H21N7O4/c1-5-30-20(29)12(3)27-10-14(8-22-27)23-18(28)15-6-16(13-7-21-26(4)9-13)24-19-17(15)11(2)25-31-19/h6-10,12H,5H2,1-4H3,(H,23,28)

InChI Key

JLZHQORYZPLJMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=C(C=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C

Origin of Product

United States

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